REACTION_CXSMILES
|
[CH:1]1[C:22]2[CH2:21][C:20]3[C:7](=[CH:8][C:9]4[CH2:10][C:11]5[C:16]([C:17](=O)[C:18]=4[CH:19]=3)=[CH:15][CH:14]=[CH:13][CH:12]=5)[C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C1C2CC3C(=CC4C(=O)C5C(CC=4C=3)=CC=CC=5)C(=O)C=2C=CC=1>COCCOCCOC>[CH:4]1[C:5]2[C:22](=[CH:21][C:20]3[C:7]([CH:6]=2)=[CH:8][C:9]2[C:18](=[CH:17][C:16]4[C:11]([CH:10]=2)=[CH:12][CH:13]=[CH:14][CH:15]=4)[CH:19]=3)[CH:1]=[CH:2][CH:3]=1
|
Name
|
7,14-dihydropentacene-5,12-dione
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=4CC5=CC=CC=C5C(C4C=C3CC12)=O)=O
|
Name
|
pentacene-5,7(12H,14H)-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=4C(C5=CC=CC=C5CC4C=C3CC12)=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
To this was added 1.03 grams of sodium borohydride
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
To the mixture was added 10 mL of 2-methoxyethyl ether and 6.3 mL of methanol
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1.5 hours at room temperature
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
To the mixture was added 15 mL of acetic acid and 10 mL of concentrated hydrochloric acid
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
To the mixture was added 50 mL of water
|
Type
|
CUSTOM
|
Details
|
the resulting solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
The solid was washed with tetrahydrofuran until a pale filtrate
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
WASH
|
Details
|
The solid was washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:22]2[CH2:21][C:20]3[C:7](=[CH:8][C:9]4[CH2:10][C:11]5[C:16]([C:17](=O)[C:18]=4[CH:19]=3)=[CH:15][CH:14]=[CH:13][CH:12]=5)[C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C1C2CC3C(=CC4C(=O)C5C(CC=4C=3)=CC=CC=5)C(=O)C=2C=CC=1>COCCOCCOC>[CH:4]1[C:5]2[C:22](=[CH:21][C:20]3[C:7]([CH:6]=2)=[CH:8][C:9]2[C:18](=[CH:17][C:16]4[C:11]([CH:10]=2)=[CH:12][CH:13]=[CH:14][CH:15]=4)[CH:19]=3)[CH:1]=[CH:2][CH:3]=1
|
Name
|
7,14-dihydropentacene-5,12-dione
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=4CC5=CC=CC=C5C(C4C=C3CC12)=O)=O
|
Name
|
pentacene-5,7(12H,14H)-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=4C(C5=CC=CC=C5CC4C=C3CC12)=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
To this was added 1.03 grams of sodium borohydride
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
To the mixture was added 10 mL of 2-methoxyethyl ether and 6.3 mL of methanol
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1.5 hours at room temperature
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
To the mixture was added 15 mL of acetic acid and 10 mL of concentrated hydrochloric acid
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
To the mixture was added 50 mL of water
|
Type
|
CUSTOM
|
Details
|
the resulting solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
The solid was washed with tetrahydrofuran until a pale filtrate
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
WASH
|
Details
|
The solid was washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |